4-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide
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Description
4-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide is a useful research compound. Its molecular formula is C17H18N2OS and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.11398438 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Research has shown that analogues of 4-amino-N-(1-phenylethyl)benzamide, which are structurally related to 4-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide, have been evaluated for their anticonvulsant activity. Studies indicate that modifications in these compounds can lead to variations in anticonvulsant potency and toxicity (Clark & Davenport, 1987). Another study on 4-aminophenylacetamides, again closely related to the compound , demonstrated their potential as anticonvulsants, with certain derivatives showing significant activity against seizures induced by electroshock (Clark & Davenport, 1987).
Synthesis and Characterization
N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a compound similar to this compound, was synthesized and characterized using techniques such as IR, NMR, and mass spectrometry. Its crystal structure was determined from single-crystal X-ray diffraction data, providing valuable insights for the synthesis and analysis of related compounds (Saeed et al., 2010).
Antibacterial and Antifungal Activities
Research on thiophene-3-carboxamide derivatives, which are structurally related, has demonstrated antibacterial and antifungal activities. These compounds, including 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide, show significant biological activity, which could be relevant for the development of new antimicrobial agents (Vasu et al., 2003).
Anticancer Potential
Certain derivatives of this compound have been explored for their anticancer properties. For example, studies on indapamide derivatives have shown proapoptotic activity against melanoma cell lines, suggesting potential for development as anticancer agents (Yılmaz et al., 2015).
Inhibitory Activity Against Metalloenzymes
Novel acridine and bis acridine sulfonamides, synthesized from compounds like 4-Amino-N-(4-sulfamoylphenyl)benzamide, have shown effective inhibitory activity against cytosolic carbonic anhydrase isoforms. These findings are significant for understanding the enzyme inhibition mechanisms of related compounds (Ulus et al., 2013).
Properties
IUPAC Name |
4-methyl-N-(2-phenylethylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-7-9-15(10-8-13)16(20)19-17(21)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTOZIURBIWHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.